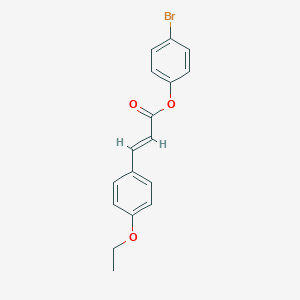

4-Bromophenyl 3-(4-ethoxyphenyl)acrylate

Description

Contextualization within Aromatic Esters and α,β-Unsaturated Systems

4-Bromophenyl 3-(4-ethoxyphenyl)acrylate is fundamentally an aromatic ester . Aromatic esters are a subclass of esters where at least one of the groups attached to the ester linkage is an aromatic ring. In this specific molecule, the ester is formed from 4-bromophenol (B116583) and 3-(4-ethoxyphenyl)acrylic acid, meaning an aromatic ring (the 4-bromophenyl group) is directly attached to one of the ester's oxygen atoms.

Furthermore, the compound is a member of the α,β-unsaturated carbonyl family. wikipedia.orgfiveable.me This classification is critical as it describes a specific electronic arrangement within the molecule that dictates its reactivity. An α,β-unsaturated carbonyl compound possesses a carbon-carbon double bond conjugated with the double bond of a carbonyl group (C=O). fiveable.meuomosul.edu.iq This conjugation creates a delocalized system of pi-electrons across the O=C–C=C framework. fiveable.mefiveable.me This electron delocalization has significant consequences: it stabilizes the molecule and renders the β-carbon susceptible to nucleophilic attack, a mode of reactivity known as conjugate addition. wikipedia.orguomosul.edu.iq This reactivity pattern is a cornerstone of organic synthesis, allowing for the construction of more complex molecular architectures. rsc.org

The structure of this compound perfectly fits this description, with the acrylate (B77674) core providing the requisite α,β-unsaturated system.

Significance of Acrylate Architectures in Advanced Chemical Research

Acrylate architectures, the core of which is the prop-2-enoate group, are of immense importance in advanced chemical research, primarily due to their versatility. wikipedia.org The vinyl group within the acrylate structure is highly susceptible to polymerization, which has led to the development of a vast array of polyacrylate polymers. wikipedia.orgresearchgate.net These polymers exhibit a wide spectrum of properties—from hard and rigid to soft and rubbery—depending on the nature of the ester side-chain. researchgate.netfree.fr This adaptability makes them ubiquitous in numerous applications, including:

Coatings and Adhesives: Acrylate esters are principal components in the manufacture of paints, resins for leather finishing, and coatings for textiles and paper. orbichem.comiloencyclopaedia.org Butyl acrylate is a key ingredient in many paints and sealants. orbichem.com

Biomedical Materials: The biocompatibility of certain acrylate-based polymers makes them suitable for medical applications. nih.govnih.gov They are used in devices like contact lenses, bone cements, and as materials for tissue engineering scaffolds. researchgate.netiloencyclopaedia.orgrsc.org

Advanced Materials: Acrylate monomers are used to create specialized materials such as superabsorbent polymers found in diapers and hydrogels for drug delivery systems. researchgate.netorbichem.comnih.gov Their ability to form cross-linked, three-dimensional networks is crucial for these applications. nih.gov

The bifunctional nature of acrylates—the polymerizable double bond and the modifiable ester group—allows chemists to fine-tune the final properties of materials for highly specific and advanced technological needs. wikipedia.orgresearchgate.net

Structural Framework of this compound

The molecular structure of this compound is composed of three key components linked together:

The 4-Bromophenyl Group: This is a benzene (B151609) ring substituted with a bromine atom at the para-position (position 4). This group is derived from 4-bromophenol and is attached to the acrylate core via the ester oxygen. The presence of the bromine atom, a halogen, significantly influences the molecule's electronic properties and provides a potential site for further chemical modification through cross-coupling reactions.

The Acrylate Ester Core: This is the central functional group, an ester of acrylic acid. It contains the α,β-unsaturated carbonyl system (C=C-C=O) that is characteristic of this class of compounds and is responsible for much of its chemical reactivity, including its potential to undergo polymerization and conjugate addition reactions. wikipedia.orgwikipedia.org

The 3-(4-ethoxyphenyl) Group: Attached to the β-carbon of the acrylate system is a phenyl ring that is itself substituted with an ethoxy group (-OCH2CH3) at the para-position. This entire moiety originates from 3-(4-ethoxyphenyl)acrylic acid.

The complete structure is thus defined by the ester linkage between the 4-bromophenol and the 3-(4-ethoxyphenyl)acrylic acid moieties.

Below is a table summarizing key identifiers for this compound.

| Property | Value |

| IUPAC Name | 4-Bromophenyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate |

| Molecular Formula | C17H15BrO3 |

| Key Functional Groups | Aromatic Ring, Halogen (Bromo), Ester, Ether, Alkene |

Structure

3D Structure

Properties

Molecular Formula |

C17H15BrO3 |

|---|---|

Molecular Weight |

347.2g/mol |

IUPAC Name |

(4-bromophenyl) (E)-3-(4-ethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C17H15BrO3/c1-2-20-15-8-3-13(4-9-15)5-12-17(19)21-16-10-6-14(18)7-11-16/h3-12H,2H2,1H3/b12-5+ |

InChI Key |

WYNRPLDVNIZCBS-LFYBBSHMSA-N |

SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)Br |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)Br |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromophenyl 3 4 Ethoxyphenyl Acrylate

Strategies for Carbon-Carbon Bond Formation in Aryl Acrylates

The formation of the aryl acrylate (B77674) structure is a critical step in the synthesis of 4-Bromophenyl 3-(4-ethoxyphenyl)acrylate. This can be achieved through several reliable methods, including classical esterification and modern catalytic reactions.

Esterification Reactions and Condensation Approaches

Esterification remains a fundamental and widely used method for the synthesis of acrylate esters. This typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. google.comchemra.com In the context of this compound, this would involve the reaction of 3-(4-ethoxyphenyl)acrylic acid with 4-bromophenol (B116583).

A common approach is the Fischer-Speier esterification, which utilizes a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid to drive the reaction between the acrylic acid and the phenol (B47542). google.com The reaction is typically performed under reflux conditions with the removal of water to shift the equilibrium towards the product. researchgate.net

Another strategy is to activate the carboxylic acid group of 3-(4-ethoxyphenyl)acrylic acid. This can be achieved by converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. mdpi.commdpi.com The resulting acyl chloride is then reacted with 4-bromophenol in the presence of a base, such as triethylamine (B128534) or pyridine, to yield the desired ester. mdpi.com This method often proceeds under milder conditions and can provide higher yields compared to direct esterification.

Condensation reactions, such as the Claisen-Schmidt condensation, are pivotal for constructing the acrylic acid backbone itself. For instance, the synthesis of a similar compound, methyl p-methoxy cinnamate (B1238496), is achieved through the Claisen-Schmidt condensation of p-methoxybenzaldehyde and methyl acetate (B1210297) using sodium methoxide (B1231860) as a catalyst. researchgate.net A similar approach could be envisioned for the ethoxy derivative. Subsequently, transesterification of the resulting methyl ester with 4-bromophenol would yield the final product. Transesterification can be catalyzed by acids or bases and involves reacting an ester with an alcohol to exchange the alcohol moiety. researchgate.netresearchgate.net

Table 1: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | 3-(4-ethoxyphenyl)acrylic acid, 4-bromophenol, H₂SO₄ or p-TsOH | Reflux, water removal | Simple, inexpensive reagents | Harsh conditions, potential for side reactions |

| Acyl Chloride Method | 3-(4-ethoxyphenyl)acrylic acid, SOCl₂ or (COCl)₂, 4-bromophenol, base (e.g., Et₃N) | Room temperature or mild heating | High yields, mild conditions | Requires an extra step to form the acyl chloride |

| Transesterification | Methyl 3-(4-ethoxyphenyl)acrylate, 4-bromophenol, acid or base catalyst | Varies depending on catalyst | Useful for converting one ester to another | Equilibrium-driven reaction |

Palladium-Catalyzed Coupling Reactions in Acrylate Synthesis

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the synthesis of aryl acrylates. The Heck reaction, for example, can be employed to form the carbon-carbon double bond of the acrylate system. This reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. acs.org In a potential synthetic route to this compound, a Heck reaction could be envisioned between a 4-ethoxyphenyl halide and a suitable acrylate precursor.

More specifically for forming the ester, palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides or triflates presents an efficient method for synthesizing aryl acrylonitrile (B1666552) derivatives, which can be further elaborated into the corresponding acrylates. nih.govnih.govfrontiersin.org

Furthermore, the Suzuki cross-coupling reaction provides a modular approach to α-aryl substituted acrylates. This involves the reaction of α-arylsulfonyloxyacrylates with potassium (hetero)aryltrifluoroborates catalyzed by palladium. rsc.org This methodology demonstrates broad substrate scope and proceeds under mild conditions. rsc.org While not a direct synthesis of the target molecule, the principles can be adapted.

Table 2: Overview of Palladium-Catalyzed Reactions for Acrylate Synthesis

| Reaction | Key Reactants | Catalyst System | Key Bond Formed | Reference |

|---|---|---|---|---|

| Heck Reaction | Aryl bromide, n-butyl acrylate | Pd(dba)₂ / phosphine-imidazolium salt, Cs₂CO₃ | Aryl-alkene C-C bond | acs.org |

| α-Alkenylation | Arylacetonitrile, vinyl halide/triflate | Palladium / NIXANTPHOS | Aryl-alkene C-C bond | nih.govnih.gov |

| Suzuki Coupling | α-Arylsulfonyloxyacrylate, Potassium (hetero)aryltrifluoroborate | Palladium catalyst | α-Aryl C-C bond | rsc.org |

Mechanochemical Synthesis Techniques for Acrylate Esters

Precursor Synthesis and Functional Group Transformations

The successful synthesis of this compound is contingent on the availability and efficient preparation of its key precursors: 3-(4-ethoxyphenyl)acrylic acid and a source for the 4-bromophenyl group.

Synthesis of 3-(4-Ethoxyphenyl)acrylic Acid Derivatives

The synthesis of 3-(4-ethoxyphenyl)acrylic acid, a cinnamic acid derivative, is a crucial first step. A common and effective method for this is the Knoevenagel condensation. This reaction involves the condensation of 4-ethoxybenzaldehyde (B43997) with malonic acid in the presence of a basic catalyst such as piperidine (B6355638) or pyridine. The intermediate product is then decarboxylated upon heating to yield the desired 3-(4-ethoxyphenyl)acrylic acid.

Alternatively, as mentioned earlier, the Claisen-Schmidt condensation can be utilized. This would involve reacting 4-ethoxybenzaldehyde with an excess of acetic anhydride (B1165640) in the presence of a base like sodium acetate. Hydrolysis of the resulting anhydride would then afford 3-(4-ethoxyphenyl)acrylic acid. A similar procedure has been described for the synthesis of (E)-3-(4-methoxyphenyl)acrylic acid. researchgate.netmedchemexpress.com

Another approach involves the oxidation of acrolein. maastrichtuniversity.nlrsc.orggoogle.com Systematic studies have shown that acrolein can be oxidized to acrylic acid in high yields. maastrichtuniversity.nlrsc.org While this is a more general route to acrylic acid, it could be adapted for substituted derivatives.

Introduction of the 4-Bromophenyl Moiety

The introduction of the 4-bromophenyl group is most directly achieved through the esterification of 3-(4-ethoxyphenyl)acrylic acid with 4-bromophenol, as detailed in section 2.1.1. 4-Bromophenol is a commercially available reagent.

In a different context, the 4-bromophenyl group has been incorporated into acrylate-type monomers through the synthesis of N-(4-bromophenyl)-2-methacrylamide. researchgate.netresearchgate.net While this is an amide and not an ester, the synthetic principles of reacting a derivative of the bromo-phenyl compound with an acrylate precursor are analogous.

The synthesis of precursors containing the 4-bromophenyl group, such as 4-bromophenylhydrazine hydrochloride, is also well-documented. google.com This involves the diazotization of 4-bromoaniline (B143363) followed by reduction. While not directly used for the synthesis of the target ester, it illustrates the established chemistry for manipulating 4-bromo-substituted aromatic compounds.

Asymmetric Synthetic Approaches to Aryl Acrylate Esters

The development of methods to synthesize enantiomerically pure or enriched aryl acrylate esters is a key area of modern organic synthesis. nih.gov Such methods are crucial when the target molecule's biological activity or material properties depend on a specific three-dimensional arrangement of its atoms. wikipedia.org The primary strategies involve either using a small amount of a chiral catalyst to generate large quantities of a chiral product or temporarily installing a chiral auxiliary to direct the stereochemical outcome of a reaction. williams.edu These approaches can be used to create chiral centers at various positions within the acrylate structure.

Enantioselective Catalysis in α-Aryl Acrylate Systems

The catalytic enantioselective synthesis of α-aryl acrylates, which installs a stereogenic center at the α-position of the ester, presents a significant challenge. The primary difficulty lies in the fact that the resulting α-aryl ester products contain a more acidic α-hydrogen than the starting material, which can lead to racemization under basic reaction conditions. acs.org Despite this, several powerful catalytic methods have been developed.

A notable strategy involves the palladium-catalyzed enantioselective 1,1-diarylation of terminal alkenes, such as benzyl (B1604629) acrylates. escholarship.org This method combines palladium catalysis with a Chiral Anion Phase Transfer (CAPT) strategy to achieve high enantioselectivity. escholarship.orgescholarship.org In this process, an insoluble aryldiazonium salt is rendered soluble by exchanging its counterion with a chiral phosphate (B84403) anion. escholarship.org This newly formed chiral ion pair then undergoes oxidative addition to a palladium(0) catalyst. The acrylate substrate inserts into the palladium-aryl bond, and subsequent steps involving β-hydride elimination, reinsertion, and transmetalation with an arylboronic acid lead to the 1,1-diarylated product with high enantiomeric excess. escholarship.orgescholarship.org The structure of the chiral phosphate anion is critical for achieving high stereocontrol. escholarship.org

| Chiral Phosphate Anion (CAPT Catalyst) | Substrate | Arylating Agents | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

| (R)-TRIP | Benzyl acrylate | 4-MeO-C₆H₄-N₂BF₄, 4-MeO-C₆H₄-B(OH)₂ | 73 | 96:4 | escholarship.org |

| (R)-STRIP | Benzyl acrylate | 4-MeO-C₆H₄-N₂BF₄, 4-MeO-C₆H₄-B(OH)₂ | 85 | 98:2 | escholarship.org |

| (R)-9-Anthracenyl-TRIP | Benzyl acrylate | 4-MeO-C₆H₄-N₂BF₄, 4-MeO-C₆H₄-B(OH)₂ | 65 | 98:2 | escholarship.org |

| (R)-STRIP | 2-Naphthylmethyl acrylate | 4-MeO-C₆H₄-N₂BF₄, 4-MeO-C₆H₄-B(OH)₂ | 75 | 97:3 | escholarship.org |

Table 1: Examples of Pd-Catalyzed Enantioselective 1,1-Diarylation of Acrylates using Chiral Anion Phase Transfer (CAPT) Catalysis. escholarship.org

Another approach to forming α-aryl acrylates is through Suzuki cross-coupling reactions. rsc.orgrsc.org These methods typically couple α-haloacrylates or other electrophilic acrylate derivatives like α-arylsulfonyloxyacrylates with arylboronic acids or their salts in the presence of a palladium catalyst. rsc.orgrsc.org While not inherently asymmetric, these reactions could be rendered enantioselective through the use of chiral ligands on the palladium catalyst.

Chiral Auxiliary Strategies in Acrylate Ester Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgwilliams.edu After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This strategy is widely employed due to its reliability, predictability, and the relative ease of separating and analyzing the resulting diastereomeric products. williams.edu

Several types of chiral auxiliaries have been successfully applied to acrylate ester synthesis. Evans oxazolidinones are a prominent class. williams.edu For instance, an oxazolidinone can be acylated with an appropriate acyl group, and the resulting imide can undergo diastereoselective reactions. The enolate formed from this system can be alkylated, with the bulky group on the auxiliary effectively shielding one face of the enolate, forcing the alkylating agent to approach from the opposite face. williams.edu

Pseudoephedrine and its analogue, pseudoephenamine, are also highly effective and practical chiral auxiliaries. wikipedia.orgnih.gov They can be converted to the corresponding amides, which then direct the stereochemistry of enolate alkylation. nih.gov Pseudoephenamine has shown exceptional stereocontrol in alkylation reactions designed to form challenging quaternary stereocenters. nih.gov

| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (d.r.) | Reference |

| (-)-8-Phenylmenthol | Diels-Alder | (-)-8-Phenylmenthol acrylate | >99:1 | wikipedia.org |

| (1S,2S)-Pseudoephenamine | Alkylation | N-propionyl pseudoephenamine amide | ≥99:1 | nih.gov |

| (1S,2S)-Pseudoephenamine | Alkylation | N-(3-phenylpropionyl) pseudoephenamine amide | ≥99:1 | nih.gov |

| 2-Deoxy-α-D-glucopyranosyl | Radical Addition | Glycoside-derived radical | 11:1 | acs.org |

| Camphorsultam | Michael Addition | Camphorsultam-derived acrylate | High | wikipedia.org |

Table 2: Performance of Selected Chiral Auxiliaries in Asymmetric Reactions Involving Acrylate-Type Systems. wikipedia.orgnih.govacs.org

Chiral auxiliaries can also be used to control the stereochemistry of conjugate additions (Michael additions) to α,β-unsaturated systems. wikipedia.orgyoutube.com For example, a chiral auxiliary attached as the ester group of an acrylate can direct the approach of a nucleophile to the β-carbon, establishing a new stereocenter with high diastereoselectivity. The choice of auxiliary is critical and is often tailored to the specific reaction and substrate. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the precise molecular structure of "4-Bromophenyl 3-(4-ethoxyphenyl)acrylate" in solution. By analyzing chemical shifts, signal multiplicities, and coupling constants, the connectivity of atoms and the stereochemistry of the molecule can be unequivocally established.

The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the 4-bromophenyl and 4-ethoxyphenyl rings will appear as complex multiplets or distinct doublets in the downfield region, typically between δ 6.8 and 8.0 ppm. The vinylic protons of the acrylate (B77674) moiety are particularly informative for determining the stereochemistry. These protons, being diastereotopic, will resonate as two doublets with a characteristic coupling constant (J) for a trans configuration, typically around 16 Hz, which is a common feature for related acrylate esters. researchgate.net The ethoxy group will be identifiable by a quartet and a triplet in the upfield region, corresponding to the -OCH₂- and -CH₃ protons, respectively.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 165-170 ppm. The carbon atoms of the aromatic rings will resonate in the δ 110-150 ppm region, with their specific shifts influenced by the bromo and ethoxy substituents. The vinylic carbons will also have characteristic shifts, further confirming the acrylate backbone. The carbons of the ethoxy group will appear at the most upfield positions.

Interactive ¹H NMR Data Table (Predicted)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (4-bromophenyl) | 7.50-7.60 | d | ~8.5 |

| Aromatic (4-bromophenyl) | 7.00-7.10 | d | ~8.5 |

| Aromatic (4-ethoxyphenyl) | 7.40-7.50 | d | ~8.8 |

| Aromatic (4-ethoxyphenyl) | 6.85-6.95 | d | ~8.8 |

| Vinylic (=CH-Ar) | 7.60-7.70 | d | ~16.0 |

| Vinylic (-CH=) | 6.30-6.40 | d | ~16.0 |

| Ethoxy (-OCH₂-) | 4.00-4.10 | q | ~7.0 |

| Ethoxy (-CH₃) | 1.35-1.45 | t | ~7.0 |

Interactive ¹³C NMR Data Table (Predicted)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165.5 |

| Aromatic C-O (ethoxyphenyl) | 160.0 |

| Aromatic C-O (bromophenyl) | 149.5 |

| Vinylic C-Ar | 144.0 |

| Aromatic C-H (bromophenyl) | 132.0 |

| Aromatic C-H (ethoxyphenyl) | 129.5 |

| Aromatic C-Br | 123.0 |

| Aromatic C-H (ethoxyphenyl) | 114.5 |

| Vinylic C-H | 118.0 |

| Ethoxy -OCH₂- | 63.5 |

| Ethoxy -CH₃ | 14.7 |

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in "this compound" and can also offer insights into its conformational state.

The FT-IR spectrum of "this compound" is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically appearing in the region of 1710-1730 cm⁻¹. The C=C stretching vibration of the acrylate moiety and the aromatic rings will give rise to bands in the 1600-1640 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-O stretching vibrations of the ester and ether linkages will produce strong bands in the 1100-1300 cm⁻¹ range. The presence of the C-Br bond can be identified by a band in the lower frequency region of the spectrum. Characteristic C-H stretching and bending vibrations for the aromatic rings and the ethoxy group will also be present.

Raman spectroscopy provides complementary information. While the C=O stretch is typically weaker in Raman spectra compared to FT-IR, the C=C and aromatic ring stretching vibrations often produce strong Raman signals, aiding in the structural confirmation.

Interactive FT-IR Data Table (Predicted)

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~1720 | C=O Stretch (Ester) | Strong |

| ~1635 | C=C Stretch (Acrylate) | Medium |

| ~1600, ~1500, ~1450 | C=C Stretch (Aromatic) | Medium-Strong |

| ~1250, ~1170 | C-O Stretch (Ester & Ether) | Strong |

| ~980 | =C-H Bend (trans-alkene) | Medium |

| ~830 | C-H Bend (para-substituted phenyl) | Strong |

| ~600-500 | C-Br Stretch | Medium |

Detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can provide insights into the conformational preferences of the molecule. rasayanjournal.co.in For instance, the position and shape of certain vibrational bands, particularly those involving the ester group and the phenyl rings, can be sensitive to the dihedral angles between these groups. While specific studies on "this compound" are not available, research on similar molecules has shown that vibrational spectroscopy can be a powerful tool for conformational analysis in the solid state and in solution. ias.ac.in

Ultraviolet-Visible Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. "this compound" possesses an extended π-conjugated system encompassing the two phenyl rings and the acrylate double bond, which is expected to result in strong UV absorption. The spectrum will likely show one or more intense absorption bands in the UV region, corresponding to π → π* transitions. The exact position of the absorption maximum (λmax) will be influenced by the substituents on the phenyl rings. The ethoxy group, being an electron-donating group, and the bromine atom can cause shifts in the absorption bands compared to the unsubstituted phenyl acrylate. The UV-Vis spectrum provides a characteristic fingerprint of the conjugated system of the molecule. rsc.orgresearchgate.netsci-hub.se

Electronic Transitions and Chromophore Analysis

The electronic absorption spectrum of this compound is dictated by the chromophores within its structure. The primary chromophoric system is the conjugated backbone composed of the 4-ethoxyphenyl ring, the acrylate double bond (C=C), and the carbonyl group (C=O). This extended π-system is responsible for strong absorption in the UV region, primarily due to π → π* transitions.

The molecule contains three key structural components that contribute to its electronic properties:

The 4-ethoxyphenyl group: This acts as an electron-donating group (EDG) due to the lone pairs on the ether oxygen, which can be delocalized into the aromatic ring.

The acrylate moiety: The α,β-unsaturated carbonyl system is a classic chromophore.

The 4-bromophenyl group: Attached to the ester oxygen, this group acts as an electron-withdrawing group (EWG) due to the electronegativity of the bromine atom and the phenyl ring.

The main electronic transition is an intramolecular charge transfer (ICT) from the electron-rich ethoxyphenyl ring to the electron-accepting regions of the molecule. A closely related isomeric compound, 1-(4-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one (a chalcone), provides insight into the expected absorption profile. In this chalcone, the molecule is nearly planar, which facilitates π-electron delocalization across the enone bridge connecting the two phenyl rings. nih.gov This planarity leads to significant electronic conjugation and strong absorption bands. The electronic spectrum is expected to show intense absorption bands corresponding to π → π* transitions, typical for highly conjugated systems. A weaker n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, may also be present but could be obscured by the stronger π → π* bands.

Photophysical Behavior and Spectral Shifts

The photophysical behavior of this compound, including its fluorescence properties and response to solvent polarity (solvatochromism), is linked to its electronic structure. Molecules with extended π-conjugation and intramolecular charge transfer characteristics are often fluorescent. Upon absorption of UV light, the molecule is promoted to an excited state. It can then relax to the ground state by emitting a photon, a process observed as fluorescence.

The emission wavelength and intensity are sensitive to the molecular environment. It is anticipated that the compound would exhibit solvatochromic shifts. In polar solvents, the excited state, which typically has a larger dipole moment than the ground state due to charge transfer, will be stabilized to a greater extent. This stabilization lowers the energy of the excited state, resulting in a red-shift (bathochromic shift) of the emission spectrum to longer wavelengths. Conversely, in nonpolar solvents, the emission is likely to occur at higher energies (shorter wavelengths). This behavior is characteristic of molecules with significant ICT character. The study of related acrylate esters supports the influence of structural components on their photophysical properties. mdpi.com

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the exact mass and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to confirm its elemental composition. The molecular formula for this compound is C₁₇H₁₅BrO₃.

The theoretical monoisotopic mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O). The HRMS spectrum for this compound is expected to show a distinct isotopic pattern for the molecular ion [M]⁺ or its adducts (e.g., [M+H]⁺ or [M+Na]⁺). mdpi.com A key feature would be the presence of two major peaks of nearly equal intensity, separated by approximately 2 Da, corresponding to the natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br. The precise mass measurement from HRMS would allow for the unambiguous confirmation of the elemental formula C₁₇H₁₅BrO₃, distinguishing it from other compounds with the same nominal mass.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion [C₁₇H₁₅BrO₃]⁺

| Isotope Combination | Theoretical m/z | Relative Abundance (%) |

|---|---|---|

| C₁₇H₁₅⁷⁹BrO₃ | 346.0204 | 100.0 |

This table is illustrative and based on theoretical calculations.

Fragmentation Pathway Analysis

In mass spectrometry, molecules fragment in predictable ways based on their structure. The analysis of these fragmentation patterns provides valuable structural information. For this compound, the fragmentation is expected to initiate at the most labile bonds, such as the ester linkage.

A plausible fragmentation pathway would include:

Cleavage of the Ester Bond: The primary cleavage would likely occur at the C-O bond of the ester. This can happen in two ways:

Acyl-Oxygen Cleavage: This would yield a 4-bromophenoxy radical (m/z 173/175) and a [3-(4-ethoxyphenyl)acryloyl]⁺ cation (m/z 175).

Alkyl-Oxygen Cleavage: This would result in a 4-bromophenoxide anion and a cation, but cleavage yielding a stable acylium ion is generally more favored.

Loss of Ethoxy Group: Fragmentation of the [3-(4-ethoxyphenyl)acryloyl]⁺ ion (m/z 175) could proceed via the loss of an ethoxy radical (•OCH₂CH₃) to form an ion at m/z 130, or the loss of ethene (C₂H₄) via a McLafferty-type rearrangement to yield an ion at m/z 147.

Further Fragmentation: The 4-bromophenyl fragment (m/z 155/157) could arise from further cleavages. Loss of CO from the acylium ions is also a common fragmentation pathway.

The interpretation of these fragmentation patterns is crucial for confirming the connectivity of the atoms within the molecule. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and dihedral angles. While the crystal structure for the title compound is not available, data from the closely related isomer, 1-(4-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one, offers significant structural insights. nih.gov

Precise Bond Lengths, Bond Angles, and Dihedral Angles

In the isomeric chalcone, 1-(4-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one, the molecule is observed to be nearly planar. nih.gov This planarity is crucial for its electronic properties. The dihedral angle between the 4-bromophenyl ring and the 4-ethoxyphenyl ring is small, reported as 8.51(19)°. nih.gov This indicates extensive conjugation across the molecule. The central enone linker adopts an E configuration, with the C=C double bond length being 1.336(6) Å, typical for a double bond. nih.gov

The bond lengths and angles within the phenyl rings are generally within the expected ranges for aromatic systems. nih.govresearchgate.net The C-Br bond length is consistent with that of other brominated aromatic compounds. The geometry around the carbonyl group and the acrylate double bond defines the core shape of the molecule. The planarity of related acrylate structures is often influenced by the packing forces in the crystal lattice. researchgate.netnih.gov

Table 2: Selected Crystallographic Data for the Isomer 1-(4-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one

| Parameter | Value |

|---|---|

| Selected Bond Lengths (Å) | |

| C=C (enone) | 1.336 (6) |

| C=O (carbonyl) | 1.233 (5) |

| C-Br | 1.901 (4) |

| **Selected Bond Angles (°) ** | |

| C-C-C (enone bridge) | 121.2 (4) |

| C-C=O (carbonyl) | 119.8 (4) |

| Dihedral Angle (°) |

Data sourced from a study on the isomeric chalcone, 1-(4-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Bromophenyl 3 4 Ethoxyphenyl Acrylate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules. These methods are used to predict molecular geometries, electronic distributions, and spectroscopic characteristics, offering deep insights into a compound's behavior at the atomic level. Typically, a functional such as B3LYP with a basis set like 6-311++G(d,p) is employed for such investigations.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule on its potential energy surface. Conformational analysis would also be performed to identify different spatial arrangements of the atoms (conformers) and their relative stabilities.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for 4-Bromophenyl 3-(4-ethoxyphenyl)acrylate (Data not available in published literature)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| Br-C | Data not available | C-C-C (phenyl) | Data not available |

| C=O | Data not available | C-O-C (ester) | Data not available |

| C=C | Data not available | C=C-C | Data not available |

| C-O (ester) | Data not available | O-C-C (ethoxy) | Data not available |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are fundamentally governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular reactivity and kinetic stability. A smaller energy gap suggests a more reactive molecule.

Table 2: Frontier Molecular Orbital Energies of this compound (Data not available in published literature)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic parameters. Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Infrared (IR) spectroscopy simulations yield vibrational frequencies and their corresponding intensities, which can be compared with experimental data to identify characteristic functional groups. Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible (UV-Vis) spectroscopy.

Table 3: Predicted Spectroscopic Data for this compound (Data not available in published literature)

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Data not available |

| ¹³C NMR | Chemical Shift (ppm) | Data not available |

| IR | Vibrational Frequency (cm⁻¹) | Data not available |

Reactivity and Stability Descriptors

Beyond the FMOs, DFT provides a suite of reactivity descriptors that quantify a molecule's chemical behavior and stability. These indices are crucial for understanding how a molecule will interact with other chemical species.

Global and Local Reactivity Indices

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a general overview of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Local reactivity descriptors, such as Fukui functions, are used to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Table 4: Global Reactivity Descriptors for this compound (Data not available in published literature)

| Descriptor | Value |

|---|---|

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Global Electrophilicity (ω) | Data not available |

| Chemical Potential (μ) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electron density of a molecule. It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule. Red-colored areas indicate negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue-colored areas represent positive electrostatic potential (electron-poor), indicating sites for nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential. The MEP map provides a visual representation of the charge distribution and is used to predict intermolecular interactions and reactive sites.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a theoretical method used to study charge transfer, delocalization, and hyperconjugative interactions within a molecule.

Delocalization and Hyperconjugative Interactions

This analysis would typically involve calculating the stabilization energies (E(2)) associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals. Higher E(2) values indicate stronger interactions. For a molecule like this compound, key interactions would be expected between the π-orbitals of the phenyl rings and the acrylate (B77674) moiety, as well as interactions involving the lone pairs of the oxygen and bromine atoms. However, without specific research on this compound, no quantitative data can be provided.

Charge Transfer Phenomena

NBO analysis also elucidates intramolecular charge transfer. By examining the electron density on different atoms and functional groups, one can map the flow of charge within the molecule. In the case of this compound, the ethoxy group would act as an electron donor and the bromophenyl and acrylate groups as electron acceptors, facilitating charge transfer across the molecular backbone. The specific magnitudes and pathways of this charge transfer remain unquantified in the absence of dedicated studies.

Simulation of Spectroscopic Properties and Comparison with Experimental Data

Theoretical simulations, often using Time-Dependent Density Functional Theory (TD-DFT), are employed to predict spectroscopic properties like UV-Vis, IR, and NMR spectra. researchgate.net These calculated spectra are then compared with experimentally obtained data to validate the computational model and provide a deeper understanding of the spectral features. For this compound, this process would help assign specific vibrational modes and electronic transitions. Unfortunately, no such comparative studies have been found in the existing literature.

Theoretical Studies on Non-Linear Optical (NLO) Properties

NLO materials are of significant interest for applications in optoelectronics and photonics. Computational methods are crucial for predicting the NLO response of molecules.

Hyperpolarizability Calculations and Structure-NLO Relationships

The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Calculations would typically involve determining the dipole moment, polarizability, and hyperpolarizability to assess the NLO potential. researchgate.net For this compound, the presence of electron-donating (ethoxy) and electron-withdrawing (bromophenyl) groups connected by a π-conjugated system suggests potential NLO activity. However, without specific calculations, the magnitude of the hyperpolarizability and the precise relationship between its structure and NLO properties remain speculative.

Reaction Mechanisms and Reactivity Studies of 4 Bromophenyl 3 4 Ethoxyphenyl Acrylate

Mechanistic Pathways in Radical Polymerization

The acrylate (B77674) group makes 4-Bromophenyl 3-(4-ethoxyphenyl)acrylate a monomer well-suited for radical polymerization. This chain reaction process is fundamental to converting the monomer into a high-molecular-weight polymer and proceeds through distinct kinetic stages.

Initiation, Propagation, and Termination Kinetics

Radical polymerization of acrylate monomers proceeds via a well-understood three-stage mechanism: initiation, propagation, and termination. mdpi.com

Initiation: The process begins with the generation of free radicals from an initiator molecule. Common thermal initiators, like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), decompose upon heating to produce primary radicals. snu.ac.kr These highly reactive species then attack the carbon-carbon double bond of the acrylate monomer, transferring the radical to it and thus initiating a polymer chain. snu.ac.kr The efficiency of initiation is influenced by factors such as temperature and the potential for "cage effects," where primary radicals recombine before they can react with a monomer. snu.ac.kr

Propagation: In this stage, the newly formed monomer radical rapidly adds to another monomer molecule, extending the polymer chain. This process repeats, adding thousands of monomer units in a very short time. The rate of propagation is dependent on monomer concentration, the reactivity of the radical, and steric factors associated with the monomer structure.

Termination: The growth of a polymer chain is ultimately halted by termination reactions. Two primary mechanisms for termination are combination and disproportionation. mdpi.com In combination, two growing polymer radical chains join together to form a single, non-reactive polymer molecule. In disproportionation, one radical abstracts a hydrogen atom from another, resulting in two separate polymer molecules: one with a saturated end and one with an unsaturated end group. For methacrylate (B99206) monomers, disproportionation is often the more probable termination pathway. mdpi.com

Photoinitiated Polymerization Mechanisms and Photoinitiator Systems

Photoinitiated polymerization, or photopolymerization, uses light to generate the initiating radicals, offering excellent spatial and temporal control over the curing process. kpi.ua This method is critical for applications like coatings, inks, and additive manufacturing. mdpi.comacs.org A photoinitiator, a molecule that generates reactive species upon light absorption, is a key component of these formulations. kpi.uaacs.org

Photoinitiator systems are generally categorized as Type I or Type II.

Type I Photoinitiators: These initiators undergo unimolecular cleavage upon absorbing UV light to directly produce free radicals. mdpi.com This class includes compounds like α-hydroxyketones and acylphosphine oxides, such as TPO (diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide), which are efficient radical generators. mdpi.com

Type II Photoinitiators: These systems require a second molecule, a co-initiator (often a tertiary amine), to produce radicals. The photoinitiator (e.g., benzophenone) absorbs light and enters an excited state. It then interacts with the co-initiator, typically by abstracting a hydrogen atom, to generate the radical that starts the polymerization.

In some cases, polymerization can be initiated without a traditional photoinitiator by using high-energy, short-wavelength UV radiation (e.g., from excimer lamps). radtech.org Acrylates strongly absorb light at wavelengths below 230 nm, allowing for direct excitation and initiation, which can be advantageous for creating coatings without residual initiator fragments. radtech.org

Functional Group Transformations and Derivatization Reactions

Beyond polymerization, the distinct functional groups of this compound serve as handles for a variety of chemical modifications, enabling the synthesis of diverse derivatives.

Reactions of the Acrylate Double Bond

The carbon-carbon double bond in the acrylate moiety is electron-deficient due to the adjacent carbonyl group, making it highly reactive toward nucleophiles and other reagents. nih.gov

A prominent reaction is the Michael addition , where nucleophiles add across the double bond. nih.gov This versatile reaction can be performed with a wide range of donors, including amines (aza-Michael), thiols, and resonance-stabilized carbanions like those from acetoacetate (B1235776) esters. nih.govresearchgate.net The reaction is typically base-catalyzed, where the base deprotonates the donor to form an anion that then attacks the β-carbon of the acrylate. nih.govresearchgate.net The kinetics of the Michael addition often follow second-order rate laws and can be influenced by factors like pH and steric hindrance. researchgate.netnih.gov

The acrylate double bond can also participate in various cycloaddition reactions , such as Diels-Alder and 1,3-dipolar cycloadditions, to form cyclic structures. Furthermore, the double bond can be reduced to a single bond via catalytic hydrogenation.

| Reaction Type | Reagents/Catalyst | Product Type |

| Aza-Michael Addition | Primary or Secondary Amines | β-Amino Propionate Derivative |

| Thiol-Michael Addition | Thiols, Base Catalyst | β-Thioether Propionate Derivative |

| Carbon-Michael Addition | Acetoacetates, Base Catalyst | β-Substituted Keto-ester |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Saturated Propionate Ester |

Transformations Involving the Bromine Moiety

The bromine atom on the phenyl ring is a key functional group for building molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. acs.org These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Common cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl structure. nih.gov

Heck Reaction: Coupling of the aryl bromide with an alkene to create a new, substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper, to yield an aryl-alkyne. researchgate.net

Negishi Coupling: Coupling with an organozinc reagent, which is also effective for this transformation. researchgate.net

These methods allow for the substitution of the bromine atom with a wide variety of alkyl, alkenyl, alkynyl, and aryl groups. acs.org The bromine itself can be introduced onto aromatic rings through electrophilic bromination using reagents like N-Bromosuccinimide (NBS). acs.orgorganic-chemistry.org

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | R-B(OH)₂ | Pd Catalyst + Base | C(aryl)-C(R) |

| Heck | Alkene | Pd Catalyst + Base | C(aryl)-C(alkenyl) |

| Sonogashira | Terminal Alkyne | Pd/Cu Catalyst + Base | C(aryl)-C(alkynyl) |

| Negishi | R-ZnX | Pd Catalyst | C(aryl)-C(R) |

Reactivity of the Ethoxy Group

The ethoxy group (–O–CH₂CH₃) is an aryl alkyl ether linkage and is generally the most stable functional group in the molecule under neutral and basic conditions. However, it can be cleaved under specific, typically harsh, acidic or reductive conditions.

The most common method for cleaving such aryl ethers is treatment with a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the ethyl group (an SN2 reaction) to yield the corresponding phenol (B47542) and ethyl bromide. The presence of other functional groups on the aryl ring can influence the rate of this cleavage. acs.org

Alternatively, reductive cleavage of the aryl C–O bond can be achieved using transition-metal-free methods, such as with a combination of a silane (B1218182) (e.g., triethylsilane) and a base, or with reducing metals like lithium. acs.orgrsc.org These methods can offer different regioselectivity compared to acid-catalyzed cleavage. acs.org

Catalytic Reactions and Metal-Mediated Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The aryl bromide moiety in This compound serves as a prime reaction site for such transformations.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org In a hypothetical scenario, This compound could undergo an intramolecular Heck reaction if a suitable alkene were present elsewhere in the molecule, or more commonly, it could serve as the aryl bromide component in an intermolecular reaction with another alkene. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from Pd(OAc)₂ or PdCl₂, and requires a base. wikipedia.org The acrylate group within the molecule is an electron-withdrawing group, which generally makes the compound a suitable substrate for Heck reactions. thieme-connect.de

Suzuki Coupling: The Suzuki coupling reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide. arkat-usa.org It is anticipated that the bromo-substituted phenyl ring of This compound would readily participate in Suzuki coupling. For instance, reacting it with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or K₃PO₄) would be expected to yield a biaryl product. nih.govmdpi.com Research on similar substrates, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, demonstrates successful Suzuki coupling at the C-Br bond. mdpi.com

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes, catalyzed by palladium and typically a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org The bromine atom on This compound would be the reactive site, allowing for the introduction of an alkynyl group. The standard catalytic system involves a Pd(0) complex, a copper(I) salt (like CuI), and an amine base. libretexts.org Studies on various aryl bromides show that electron-withdrawing or activating groups can influence reaction yields and conditions. nih.gov

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions This table is illustrative and based on general principles, as specific data for the target compound is unavailable.

| Reaction Name | Coupling Partner | Expected Product Type | Typical Catalyst/Reagents |

|---|---|---|---|

| Heck Coupling | Alkene (R-CH=CH₂) | Stilbene-like derivative | Pd(OAc)₂, PPh₃, Base |

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Biaryl acrylate derivative | Pd(PPh₃)₄, K₂CO₃ |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Aryl-alkyne derivative | PdCl₂(PPh₃)₂, CuI, Amine |

Other Transition Metal-Catalyzed Processes

While palladium is the most common catalyst for cross-coupling aryl bromides, other transition metals such as nickel, copper, and rhodium can also mediate important transformations. mdpi.com For example, nickel catalysts are often used for coupling aryl chlorides but can also be effective for aryl bromides, sometimes offering different reactivity or cost advantages over palladium. libretexts.org Mechanochemical methods, which use mechanical force to drive reactions, have also been employed for transition-metal-catalyzed couplings of alkynes and could theoretically be applied. mdpi.com However, no specific studies detailing the use of these alternative metals with This compound have been found.

Stereochemical Aspects of Reactions Involving the Compound

The stereochemistry of This compound is centered on the carbon-carbon double bond of the acrylate group. The synthesis of similar acrylates typically results in the thermodynamically more stable E-isomer (trans configuration).

In subsequent reactions, particularly the Heck coupling, the stereochemistry of the newly formed double bond is a key consideration. The mechanism of the Heck reaction, involving syn-addition of the aryl-palladium species to the alkene followed by syn-elimination of a palladium hydride, generally leads to the formation of a product with E-stereochemistry. organic-chemistry.orgthieme-connect.de Therefore, if This compound were to react with an alkene via a Heck reaction, the resulting product would be expected to retain the E configuration at the original acrylate double bond and form a new E configured double bond.

For Suzuki and Sonogashira reactions, the stereochemistry of the acrylate double bond would be unaffected as the reaction occurs at the C-Br bond, which is remote from the alkene.

Polymerization Science of 4 Bromophenyl 3 4 Ethoxyphenyl Acrylate

Homopolymerization Studies

Homopolymerization involves the polymerization of a single type of monomer, in this case, 4-Bromophenyl 3-(4-ethoxyphenyl)acrylate, to form a homopolymer. The resulting polymer, poly(this compound), would possess repeating units of the monomer, and its properties would be dictated by the characteristics of this monomer unit.

Free-radical polymerization is a common method for producing polyacrylates. The process is generally characterized by three main phases: initiation, propagation, and termination. cmu.edu Initiation begins with the generation of free radicals from an initiator molecule, which then react with a monomer to start a polymer chain. cmu.edu During propagation, the polymer chain grows rapidly as monomer molecules are successively added to the radical chain end. cmu.edu Termination occurs when two growing radical chains react with each other, either by combination or disproportionation, ending the polymerization process. cmu.edu

The kinetics of free-radical polymerization are influenced by factors such as monomer and initiator concentration, temperature, and the solvent used. The rate of polymerization is typically proportional to the monomer concentration and the square root of the initiator concentration. The exothermic nature of acrylate (B77674) polymerization requires careful temperature control to prevent runaway reactions, which can lead to a rapid increase in viscosity and temperature. nih.gov

The specific kinetics for this compound would be influenced by its molecular structure. The bulky aromatic groups might introduce steric hindrance, potentially affecting the propagation rate constant (k_p) compared to smaller alkyl acrylates.

Table 1: Illustrative Kinetic Parameters for General Acrylate Free Radical Polymerization Note: These are representative values for common acrylate monomers and may not directly reflect the kinetics of this compound.

| Parameter | Description | Typical Value Range (L·mol⁻¹·s⁻¹) |

| Propagation Rate Constant (k_p) | Rate of monomer addition to the growing polymer chain. | 1,000 - 100,000 |

| Termination Rate Constant (k_t) | Rate of reaction between two growing polymer chains. | 10⁶ - 10⁸ |

To overcome the limitations of conventional free-radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled radical polymerization (CRP) techniques are employed. cmu.edu Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two of the most versatile CRP methods for acrylates. nih.gov

Atom Transfer Radical Polymerization (ATRP) utilizes a transition metal catalyst (typically copper-based) to establish a dynamic equilibrium between active (radical) and dormant (halide-capped) polymer chains. acs.orgacs.org This reversible activation/deactivation process allows for the simultaneous growth of many polymer chains, leading to polymers with predetermined molecular weights, low dispersity (M_w/M_n < 1.5), and well-defined architectures. cmu.educmu.edu The bromine atom on the phenyl ring of this compound is generally unreactive in ATRP, but the acrylate group is highly suitable for this technique. ATRP has been successfully used to polymerize a wide variety of acrylate monomers. cmu.eduacs.org

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization achieves control through a degenerative chain transfer process mediated by a RAFT agent, typically a thiocarbonylthio compound. fujifilm.com Growing polymer radicals react with the RAFT agent to form a dormant intermediate, which can then fragment to release a new radical that can initiate another polymer chain. fujifilm.com This process allows for the synthesis of polymers with complex architectures and high end-group fidelity. nih.gov RAFT is compatible with a wide range of monomers, including acrylates, and is known for its tolerance to various functional groups. nih.gov

Table 2: Comparison of ATRP and RAFT for Acrylate Polymerization

| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain-Transfer (RAFT) |

| Control Agent | Transition metal complex (e.g., CuBr/ligand) | Thiocarbonylthio compound (RAFT agent) |

| Mechanism | Reversible termination through halogen transfer | Degenerative chain transfer |

| Monomer Scope | Wide, including various acrylates and methacrylates. cmu.edu | Very wide, one of the most versatile CRP methods. nih.gov |

| End-product Color | Can be colored due to residual copper catalyst | Can be colored (typically yellow or pink) due to the RAFT agent |

| Key Advantage | Well-established, commercially available catalysts | High tolerance to functional groups and reaction conditions |

Copolymerization Strategies and Architectures

Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy to create materials with tailored properties that combine the characteristics of the individual components. This compound could be copolymerized with other vinyl monomers to modify properties such as glass transition temperature, solubility, and optical or electronic characteristics.

Statistical Copolymers: In a statistical copolymer, the monomer units are arranged randomly along the polymer chain. These are typically synthesized via conventional free-radical or controlled radical copolymerization of a mixture of monomers. The final properties of the copolymer are an average of the properties of the constituent homopolymers, weighted by their respective compositions. For example, biocompatible amphiphilic statistical copolymers have been prepared from 2-methoxyethyl acrylate and 2-methacryloyloxyethyl phosphorylcholine. researchgate.net

Block Copolymers: Block copolymers consist of long sequences (blocks) of one monomer followed by a block of another monomer. nih.gov These materials can self-assemble into ordered nanostructures, making them useful in a variety of applications. The synthesis of acrylate-based block copolymers is readily achieved using CRP techniques like ATRP and RAFT. cmu.eduacs.org A typical approach involves the sequential addition of monomers. First, one monomer is polymerized to form a "living" macroinitiator, which is then used to initiate the polymerization of the second monomer, forming a diblock copolymer. acs.org This can be extended to create triblock or multiblock copolymers. nih.govacs.org

Table 3: Potential Copolymer Architectures with Acrylates

| Architecture | Description | Synthesis Method Example |

| Statistical | Monomers are randomly distributed along the chain. | Free-radical copolymerization of a monomer mixture. researchgate.net |

| Diblock (A-B) | A block of monomer A is connected to a block of monomer B. | Sequential ATRP or RAFT polymerization. acs.org |

| Triblock (A-B-A) | A central block of monomer B is flanked by two blocks of monomer A. | Polymerization from a difunctional initiator. cmu.eduacs.org |

| Graft | Chains of one monomer are grafted onto a backbone of another. | "Grafting from" or "grafting onto" techniques. |

| Star | Multiple polymer arms are linked to a central core. | Use of a multifunctional initiator in CRP. acs.org |

The structure and composition of a copolymer are heavily dependent on the relative reactivities of the comonomers and their initial feed ratio. fiveable.me Monomer reactivity ratios, denoted as r₁ and r₂, describe the preference of a growing polymer chain ending in monomer 1 (M₁•) to add another molecule of monomer 1 versus monomer 2 (M₂), and vice versa. tandfonline.com

If r₁ > 1, the growing chain prefers to add its own monomer type.

If r₁ < 1, the growing chain prefers to add the other monomer.

If r₁r₂ ≈ 1, a random or statistical copolymer is formed, and the composition is close to the feed ratio. rsc.org

If r₁r₂ ≈ 0, an alternating copolymer is formed.

If both r₁ and r₂ are greater than 1, block copolymers tend to form.

By carefully selecting comonomers and controlling their feed ratios, the final copolymer composition and sequence distribution can be precisely engineered. fiveable.me For instance, in the copolymerization of butyl methacrylate (B99206) and 2-hydroxyethyl acrylate, the copolymer composition curves show a strong dependence on the initial monomer feed. acs.org

Table 4: Example Reactivity Ratios for Acrylate/Methacrylate Copolymerization Note: These values are for specific monomer pairs under specific conditions and serve to illustrate the concept.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁r₂ | Copolymer Type Tendency |

| Methyl Methacrylate | n-Butyl Acrylate | ~1.71 | ~0.20 | ~0.34 | Statistical/Blocky |

| Methyl Methacrylate | sec-Butyl Acrylate | ~1.89 | ~0.47 | ~0.89 | Statistical |

| Acrylonitrile (B1666552) | Methyl Acrylate | ~1.29 | ~0.96 | ~1.24 | Statistical/Ideal |

| n-Butyl Acrylate | 2,2,2-trifluoroethyl acrylate | ~0.86 | ~1.01 | ~0.87 | Statistical/Random |

Data sourced from references researchgate.nettandfonline.comrsc.org.

Polymer Microstructure and Chain Topology Analysis

Polymer Microstructure: The microstructure of a polyacrylate, including its composition, sequence distribution, and tacticity (the stereochemical arrangement of adjacent chiral centers), can be determined using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the copolymer composition and, in some cases, the sequence distribution of monomer units. nih.gov

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC is used to determine the molecular weight (M_n, M_w) and the polydispersity index (Đ or M_w/M_n) of a polymer sample. A narrow peak in an SEC trace is indicative of a well-controlled polymerization.

Mass Spectrometry (e.g., MALDI-ToF): This technique can provide detailed information about the polymer's structure, including end groups and repeating units.

Chain Topology: Controlled radical polymerization techniques allow for the synthesis of polymers with complex chain topologies beyond simple linear chains. acs.org This includes star polymers, branched (or comb) polymers, and hyperbranched polymers. The topology of a polymer has a significant impact on its properties, such as viscosity, thermal behavior, and mechanical strength. For example, studies on polyacrylonitrile (B21495) precursor fibers have shown that molecular weight and the resulting entanglements (related to topology) significantly affect the internal structure and mechanical properties of the fibers. nih.govmdpi.com

Table 5: Techniques for Polyacrylate Microstructure and Topology Analysis

| Technique | Information Provided |

| NMR Spectroscopy | Copolymer composition, monomer sequence distribution, tacticity, end-group analysis. nih.gov |

| Size Exclusion Chromatography (SEC) | Number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity (Đ). |

| Mass Spectrometry (MALDI-ToF, ESI-MS) | Absolute molecular weight, end-group verification, repeating unit mass. |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (T_g), melting temperature (T_m). |

| Small-Angle X-ray Scattering (SAXS) | Analysis of nanoscale structures, such as ordered block copolymer domains or internal voids. mdpi.com |

Advanced Characterization of Resulting Poly(this compound) Systems

The comprehensive characterization of poly(this compound) is essential for understanding its material properties and predicting its performance in various applications. This involves determining key parameters such as molecular weight distribution, polydispersity, and the conformational arrangement of the polymer chains.

Molecular Weight Distribution and Polydispersity

The molecular weight distribution (MWD) of a polymer describes the relative abundance of polymer chains of different lengths. It is a critical factor influencing the mechanical, thermal, and solution properties of the material. The MWD is often characterized by the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI).

Number-Average Molecular Weight (Mn): This is the total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. It is sensitive to the presence of low-molecular-weight chains.

Weight-Average Molecular Weight (Mw): This average is more sensitive to the presence of high-molecular-weight chains.

Polydispersity Index (PDI): The PDI is the ratio of Mw to Mn (PDI = Mw/Mn) and provides a measure of the breadth of the molecular weight distribution. A PDI value of 1.0 indicates a monodisperse polymer, where all chains have the same length. For synthetic polymers produced by methods like radical polymerization, the PDI is typically greater than 1.5. researchgate.net

Table 1: Representative Molecular Weight Data for a Bromophenyl-Containing Copolymer System researchgate.net

| Copolymer Sample | Molar Fraction of N-(4-bromophenyl)-2-methacrylamide in Feed | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |

| Copoly-1 | 0.10 | 17,300 | 32,200 | 1.86 |

| Copoly-4 | 0.40 | 16,300 | 27,000 | 1.66 |

| Copoly-7 | 0.70 | 15,000 | 29,200 | 1.94 |

| Copoly-9 | 0.80 | 18,300 | 34,400 | 1.88 |

This table presents data for a different but structurally related polymer, poly(N-(4-bromophenyl)-2-methacrylamide-co-2-hydroxyethyl methacrylate), to illustrate typical molecular weight and PDI values.

Techniques such as Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), are standard methods for determining the MWD and PDI of polymers.

Conformational Analysis of Polymer Chains

The conformational analysis of poly(this compound) chains involves studying the spatial arrangement of the atoms and the rotational freedom around the single bonds of the polymer backbone. The conformation of a polymer chain is influenced by steric interactions between the bulky side groups, which in this case are the 4-bromophenyl and 3-(4-ethoxyphenyl)acrylate moieties. These interactions can restrict bond rotation, leading to a more rigid polymer chain.

Computational modeling and simulation techniques, such as molecular dynamics and Monte Carlo methods, can provide valuable insights into the preferred conformations and the dynamic behavior of the polymer chains. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) can also be employed to probe the local environment of the atoms and deduce information about the chain conformation. The conformational characteristics are directly linked to macroscopic properties such as the glass transition temperature (Tg), solubility, and mechanical strength of the polymer. For example, polymers with more rigid backbones and restricted conformations tend to have higher glass transition temperatures. researchgate.net

Molecularly Imprinted Polymers (MIPs) based on Acrylate Derivatives

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule, known as the template. nih.govnih.gov This "molecular memory" is created by polymerizing functional monomers and a cross-linker in the presence of the template molecule. nih.govmdpi.com After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. mdpi.com

Acrylate and methacrylate derivatives are frequently used as functional monomers in the synthesis of MIPs due to their versatile chemical properties and the robust nature of the resulting polymers. rsc.orgnih.gov The ester groups in acrylates can participate in hydrogen bonding and dipole-dipole interactions with the template molecule, which are crucial for the formation of stable pre-polymerization complexes.

The general process for creating MIPs using an acrylate derivative like this compound as a component would involve:

Complex Formation: The template molecule is mixed with functional monomers, and they self-assemble through non-covalent interactions.

Polymerization: A cross-linking agent and an initiator are added to the mixture, and polymerization is initiated, typically by heat or UV radiation. This locks the functional monomers in place around the template.

Template Removal: The template molecule is extracted from the polymer matrix, leaving behind the specific recognition sites.

MIPs based on acrylate derivatives have shown significant promise in various applications, including:

Solid-Phase Extraction (SPE): MIPs can be used as selective sorbents to isolate and preconcentrate target analytes from complex matrices. mdpi.com

Sensors: The specific binding of an analyte to a MIP can be coupled with a transducer to generate a measurable signal. nih.gov

Drug Delivery: MIPs can be designed to release a drug in response to specific triggers. nih.govresearchgate.net

The choice of functional monomer, cross-linker, porogen (solvent), and the template-to-monomer ratio are all critical parameters that need to be optimized to achieve high selectivity and binding capacity in the resulting MIP. setu.ie For instance, the use of dual-functional monomers can sometimes enhance the performance of MIPs compared to those made with a single functional monomer. mdpi.com

Table 2: Components in the Synthesis of Molecularly Imprinted Polymers

| Component | Role in MIP Synthesis | Example Compounds |

| Template | The molecule to be recognized by the MIP. | 2,4-Dichlorophenoxyacetic acid mdpi.com, Lisinopril dihydrate setu.ie |

| Functional Monomer | Interacts with the template to form a complex. | Methacrylic acid nih.gov, 4-vinylpyridine (B31050) setu.ie |

| Cross-linker | Forms the polymer network and stabilizes the binding sites. | Ethylene glycol dimethacrylate nih.gov, Trimethylolpropane trimethacrylate nih.gov |

| Initiator | Starts the polymerization reaction. | 1,1'-Azobiscyclohexanecarbonitrile nih.gov |

| Porogen | A solvent that helps to create a porous polymer structure. | Acetonitrile (B52724) nih.gov, Toluene nih.gov |

The stability, low cost, and ease of preparation make MIPs an attractive alternative to biological receptors like antibodies. nih.gov

Molecular Design Principles and Structure Property Relationships for Aryl Acrylate Esters

Influence of Aryl Substituents on Electronic and Optical Properties

The electronic and optical characteristics of 4-Bromophenyl 3-(4-ethoxyphenyl)acrylate are profoundly influenced by the nature of the substituents on its aryl rings. The strategic placement of a bromine atom and an ethoxy group creates a molecule with a distinct electronic asymmetry, which is fundamental to its properties.

Role of Bromine and Ethoxy Groups as Electron-Withdrawing/Donating Units

The substituents on the phenyl rings of this compound create a classic push-pull system. The ethoxy group (-OCH₂CH₃) on one phenyl ring acts as an electron-donating group (EDG). Through the resonance effect, the lone pairs of electrons on the oxygen atom increase the electron density of the attached aromatic ring.

Conversely, the bromine atom on the other phenyl ring functions as an electron-withdrawing group (EWG). While it has a weak electron-donating resonance effect, its strong inductive effect, owing to its high electronegativity, dominates. This leads to a net withdrawal of electron density from the phenyl ring it is attached to. This electronic push-pull mechanism is a key design feature for tuning the molecule's properties.

Table 1: Electronic Effects of Substituents

| Substituent | Type | Primary Electronic Effect |

|---|---|---|

| Ethoxy (-OCH₂CH₃) | Electron-Donating Group (EDG) | Resonance (mesomeric) effect |

| Bromine (-Br) | Electron-Withdrawing Group (EWG) | Inductive effect |

Impact on Charge Transfer Characteristics

The push-pull electronic structure established by the ethoxy and bromine substituents has a significant impact on the intramolecular charge transfer (ICT) characteristics of the molecule. The core of the molecule, the acrylate (B77674) bridge, acts as a π-conjugated system that facilitates the movement of electrons from the electron-rich, ethoxy-substituted phenyl ring (the donor) to the electron-poor, bromo-substituted phenyl ring (the acceptor).

Upon excitation with light of an appropriate wavelength, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In molecules with this donor-π-acceptor (D-π-A) architecture, the HOMO is typically localized on the donor side of the molecule, while the LUMO is localized on the acceptor side. This spatial separation of the HOMO and LUMO leads to a significant change in the dipole moment upon excitation, a hallmark of ICT. This characteristic is crucial for applications in nonlinear optics. nih.gov

Design Strategies for Specific Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the acrylate functional group. Acrylates are versatile monomers in polymer science due to the reactivity of their carbon-carbon double bond. rsc.org

The primary design strategy for leveraging the reactivity of this molecule is through polymerization. The vinyl group of the acrylate moiety is susceptible to free-radical polymerization, allowing it to be incorporated into polymer chains. nih.gov This can be used to create polymers where the unique optical properties of the this compound unit are imparted to the bulk material.

Furthermore, the acrylate group is a Michael acceptor. This allows for conjugate addition reactions with nucleophiles, a strategy that can be used for cross-linking polymer chains or for grafting the molecule onto other structures, such as in the formation of side-chain liquid crystal elastomers. rsc.org The reactivity of the acrylate can be influenced by the electronic nature of the aryl substituents, though the primary mode of reactivity remains through the double bond.

Rational Design for Advanced Materials with Tailored Features

The specific structure of this compound, with its rigid, rod-like shape and polarized electronic structure, makes it a candidate for the rational design of advanced materials.

Considerations for Liquid Crystalline Behavior in Side-Chain Polymers

Side-chain liquid crystal polymers (SCLCPs) are materials that combine the properties of polymers with the anisotropic nature of liquid crystals. openaccessjournals.com They are typically designed with a flexible polymer backbone to which rigid, rod-like mesogenic units are attached via flexible spacers. nih.gov

This compound possesses the key features of a potential mesogen:

Rigid, Rod-like Structure: The molecule has a linear, elongated shape, which is conducive to the formation of ordered liquid crystalline phases (e.g., nematic or smectic).

Anisotropy: The presence of two distinct phenyl rings and the acrylate linker creates structural and electronic anisotropy.